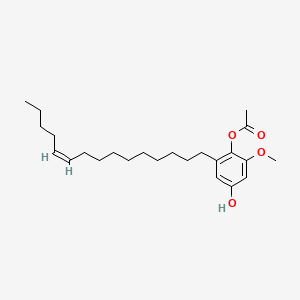
6-Acetoxy Belamcandol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetoxy Belamcandol B is a biochemical used for proteomics research . It has a molecular formula of C24H38O4 and a molecular weight of 390.56 .
Physical And Chemical Properties Analysis
6-Acetoxy Belamcandol B has a molecular weight of 390.56 . Additional physical and chemical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Applications of Belamcanda Chinensis Compounds
Synthetic Approaches : Research on the synthesis of belallosides, compounds related to Belamcanda chinensis, has been explored, indicating a foundational interest in the medicinal and chemical applications of compounds derived from this plant. The study by Kasthuri et al. (2018) outlines a simple approach to synthesizing belallosides A and B along with their analogs, suggesting potential for developing related compounds for various applications Kasthuri et al., 2018.
Antitumor Activities : Liu et al. (2012) isolated 18 compounds from Belamcanda chinensis roots with significant antitumor activities, indicating the plant's potential in developing cancer therapeutics. This suggests that specific compounds, possibly including "6-Acetoxy Belamcandol B", could have applications in cancer treatment Liu et al., 2012.
Inflammation and Analgesic Effects : A study by Ha et al. (2013) on tectorigenin, a compound from Belamcanda chinensis, demonstrated analgesic and anti-inflammatory effects in animal models, which might suggest similar potential for "6-Acetoxy Belamcandol B" in treating inflammation and pain Ha et al., 2013.
Isoflavonoid Identification and Applications : The use of LC-NMR and LC-MS for identifying isoflavonoids in Belamcanda chinensis by Kang et al. (2008) indicates the complexity and diversity of active compounds in the plant, which may include "6-Acetoxy Belamcandol B". These compounds could have various pharmaceutical and biochemical applications Kang et al., 2008.
Eigenschaften
IUPAC Name |
[4-hydroxy-2-methoxy-6-[(Z)-pentadec-10-enyl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(26)19-23(27-3)24(21)28-20(2)25/h7-8,18-19,26H,4-6,9-17H2,1-3H3/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHINANGVRSSGQ-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetoxy Belamcandol B | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

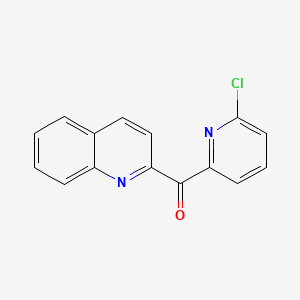
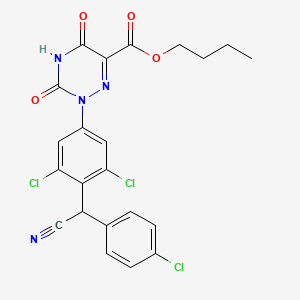

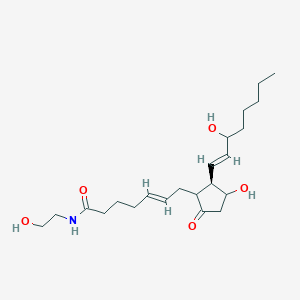



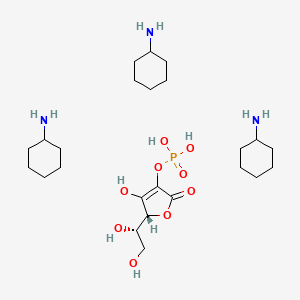

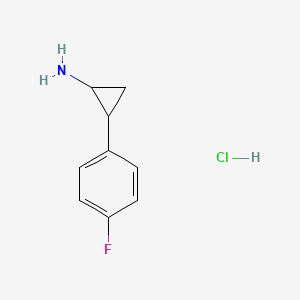

![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)

